Cas no 1334675-37-4 (2-Iodo-4-thiophen-2-yl-pyridine)

2-Iodo-4-thiophen-2-yl-pyridine is a heterocyclic compound featuring a pyridine core substituted with an iodine atom at the 2-position and a thiophene moiety at the 4-position. This structure makes it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki or Stille couplings, where the iodine serves as a reactive handle for further functionalization. The thiophene group enhances its utility in materials science and pharmaceutical research due to its electron-rich properties. The compound’s well-defined reactivity and stability under standard conditions make it a reliable building block for constructing complex molecules in medicinal chemistry and optoelectronic applications.
2-Iodo-4-thiophen-2-yl-pyridine structure
1334675-37-4 structure
商品名:2-Iodo-4-thiophen-2-yl-pyridine
CAS番号:1334675-37-4
MF:C9H6INS
メガワット:287.120112895966
MDL:MFCD31613893
CID:4783783

2-Iodo-4-thiophen-2-yl-pyridine 化学的及び物理的性質

名前と識別子

    • 2-iodo-4-thiophen-2-yl-pyridine
    • 2-iodo-4-thiophen-2-ylpyridine
    • 2-Iodo-4-thiophen-2-yl-pyridine
    • MDL: MFCD31613893
    • インチ: 1S/C9H6INS/c10-9-6-7(3-4-11-9)8-2-1-5-12-8/h1-6H
    • InChIKey: DSSSKIXQDOVJNJ-UHFFFAOYSA-N
    • ほほえんだ: IC1C=C(C=CN=1)C1=CC=CS1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 154
  • トポロジー分子極性表面積: 41.1
  • 疎水性パラメータ計算基準値(XlogP): 2.9

2-Iodo-4-thiophen-2-yl-pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1847605-1g
2-Iodo-4-(thiophen-2-yl)pyridine
1334675-37-4 98%
1g
¥15264.00 2024-08-09
Matrix Scientific
185008-2.500g
2-Iodo-4-thiophen-2-yl-pyridine, 95%
1334675-37-4 95%
2.500g
$1650.00 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1847605-250mg
2-Iodo-4-(thiophen-2-yl)pyridine
1334675-37-4 98%
250mg
¥6456.00 2024-08-09

2-Iodo-4-thiophen-2-yl-pyridine 関連文献

2-Iodo-4-thiophen-2-yl-pyridineに関する追加情報

Introduction to 2-Iodo-4-thiophen-2-yl-pyridine (CAS No. 1334675-37-4)

2-Iodo-4-thiophen-2-yl-pyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1334675-37-4, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic molecule, featuring a pyridine core conjugated with a thiophene ring and an iodine substituent, has garnered considerable attention due to its versatile applications in synthetic chemistry and drug development. The structural motif of this compound makes it a valuable intermediate for constructing more complex molecules, particularly in the design of bioactive scaffolds.

The compound's unique structural features—specifically the presence of an iodine atom at the 2-position of the pyridine ring and a thiophene ring at the 4-position—endow it with distinct reactivity that is highly useful in cross-coupling reactions. These reactions are pivotal in modern organic synthesis, enabling the formation of carbon-carbon bonds under mild conditions. The iodine substituent, in particular, serves as an excellent handle for palladium-catalyzed coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings, making 2-Iodo-4-thiophen-2-yl-pyridine a cornerstone in the synthesis of biaryl compounds.

Recent advancements in medicinal chemistry have highlighted the potential of thiophene-pyridine hybrids as pharmacophores in drug discovery. The combination of these two heterocyclic systems often yields molecules with enhanced binding affinity and selectivity for biological targets. For instance, derivatives of 2-Iodo-4-thiophen-2-yl-pyridine have been explored as inhibitors of kinases and other enzymes implicated in various diseases. The pyridine moiety, known for its ability to interact with aromatic residues in proteins, provides a stable scaffold that can be further modified to optimize pharmacokinetic properties.

In addition to its role in pharmaceutical research, 2-Iodo-4-thiophen-2-yl-pyridine has found applications in materials science, particularly in the development of organic semiconductors and light-emitting diodes (OLEDs). The conjugated system formed by the pyridine and thiophene rings contributes to electron delocalization, which is critical for charge transport in these materials. Researchers have leveraged the reactivity of this compound to functionalize it with various groups, creating polymers and small molecules with tailored electronic properties.

The synthesis of 2-Iodo-4-thiophen-2-yl-pyridine typically involves multi-step procedures that require precise control over reaction conditions. One common approach involves the iodination of a pre-formed pyridine-thiophene derivative using an appropriate iodinating agent. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to construct the desired structure from simpler precursors. The choice of synthetic route depends on factors such as yield, scalability, and purity requirements.

From a regulatory perspective, 2-Iodo-4-thiophen-2-yl-pyridine (CAS No. 1334675-37-4) is subject to standard chemical handling protocols to ensure safety and compliance with industry regulations. While it is not classified as a hazardous or controlled substance under current guidelines, proper storage conditions—such as cool temperatures and protection from moisture—are recommended to maintain its stability and reactivity.

The growing interest in thiophene-pyridine hybrids has spurred numerous studies aimed at expanding their chemical space and exploring new applications. Computational modeling has played a crucial role in this endeavor by predicting the behavior of these molecules in biological systems. Such simulations have guided experimental efforts toward designing more effective drug candidates based on 2-Iodo-4-thiophen-2-yl-pyridine derivatives.

In conclusion, 2-Iodo-4-thiophen-2-yl-pyridine (CAS No. 1334675-37-4) represents a versatile building block with broad utility across multiple scientific disciplines. Its unique structural features and reactivity make it indispensable for researchers working on drug discovery, materials science, and advanced organic synthesis. As new methodologies emerge and our understanding of molecular interactions deepens, the significance of this compound is likely to grow further.

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